molecular formula C12H13BrClNO3 B1438135 methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate CAS No. 1217616-11-9

methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate

Cat. No.: B1438135
CAS No.: 1217616-11-9
M. Wt: 334.59 g/mol
InChI Key: RMUBSRCHYZYZLE-HTLJXXAVSA-N
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Description

Methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate is a synthetic organic compound It belongs to the class of pyrrolidine carboxylates, which are known for their diverse applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyrrolidine.

    Bromination and Chlorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: May serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
  • Methyl (2S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate
  • Methyl (2S)-4-(4-fluorophenoxy)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can influence its reactivity and interactions compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

methyl (2S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUBSRCHYZYZLE-HTLJXXAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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